2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone ring, which is known for its biological activity, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one typically involves the reaction of 4-aminophenyl derivatives with thiazolidinone precursors under specific conditions. One common method includes the condensation of 4-aminophenyl ketones with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidinone ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.
2-(4-Aminophenyl)ethanol: Used in chemical modifications and polycondensation reactions.
2-Aminobenzothiazole: Exhibits versatile pharmacological activities.
Uniqueness
2-(4-Aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone ring structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)14-11(15)7-16-12(14)9-3-5-10(13)6-4-9/h3-6,8,12H,7,13H2,1-2H3 |
InChI Key |
YQHGWVGSBNPWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(SCC1=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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